Fmoc-leucine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040751 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [EMD Millipore MSDS] | |
| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-leucine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21193 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
35661-60-0 | |
| Record name | Fmoc-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(fluorenyl-9-methoxycarbonyl)leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-LEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF18F70UF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies Involving Fmoc L Leucine
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-leucine
Fmoc-L-leucine is a critical building block in SPPS, a method where a peptide is assembled step-by-step while anchored to a solid resin support. fengchengroup.comaltabioscience.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each step. altabioscience.com The Fmoc protecting group is integral to this process, preventing unwanted reactions at the N-terminus of the amino acid during the coupling of subsequent amino acids. altabioscience.comamericanpeptidesociety.org
The Fmoc group is favored in modern peptide synthesis due to its stability under acidic conditions and its selective removal with a mild base, typically piperidine (B6355638). americanpeptidesociety.orgwikipedia.org This orthogonality is a significant advantage, as it allows for the deprotection of the N-terminal amine without disturbing the acid-labile protecting groups on the amino acid side chains or the linker attaching the peptide to the resin. wikipedia.orgpeptide.com This selective removal is crucial for the synthesis of long and complex peptides. americanpeptidesociety.org The use of Fmoc amino acids like Fmoc-L-leucine has become widespread due to the milder reaction conditions compared to older methods and its suitability for automated synthesis. altabioscience.com
The removal of the Fmoc group is a base-catalyzed elimination reaction. peptide.comresearchgate.net The process begins with the abstraction of the acidic proton on the fluorene (B118485) ring by a base, such as piperidine. peptide.comspringernature.com This leads to a β-elimination, releasing the highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide. peptide.com The secondary amine used for deprotection, like piperidine, then acts as a scavenger, reacting with the DBF to form a stable adduct that can be easily washed away. peptide.comnih.gov This prevents the DBF from undergoing undesirable side reactions with the newly deprotected amine of the growing peptide chain. peptide.com
| Step | Description |
| 1. Proton Abstraction | A base, typically a secondary amine like piperidine, removes the acidic proton from the C9 position of the fluorene ring system. peptide.comspringernature.com |
| 2. β-Elimination | This abstraction initiates a β-elimination reaction, leading to the formation of the unstable dibenzofulvene (DBF) intermediate and the release of the free amine on the peptide chain. peptide.comresearchgate.net |
| 3. Scavenging | The excess amine in the deprotection solution traps the electrophilic DBF, forming a stable adduct that prevents side reactions. peptide.comnih.gov |
The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, and the reaction time. nih.gov
Role of Fmoc Protecting Group in SPPS Protocols
Evaluation of Deprotection Reagents and Kinetics
Piperidine and its alternatives (e.g., 4-methylpiperidine (B120128), piperazine)
Piperidine is the most commonly used reagent for Fmoc removal, typically in a 20% solution in N,N-dimethylformamide (DMF). nih.goviris-biotech.de However, due to its toxicity and status as a controlled substance, researchers have explored alternatives. scielo.org.mx 4-methylpiperidine has been shown to be an effective substitute, demonstrating comparable efficiency to piperidine in Fmoc removal. nih.goviris-biotech.denih.gov In some cases, it has been suggested as a superior deprotecting reagent. scielo.org.mx
Piperazine (B1678402) is another alternative, though it is a less potent deprotection reagent than piperidine due to its lower basicity. google.com Studies have shown that while a 2% piperazine solution in DMF is sluggish, increasing the concentration to 5% improves the reaction rate. rsc.org To enhance its effectiveness, piperazine is sometimes used in combination with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This combination can rival the speed of 20% piperidine. rsc.org Other alternatives that have been investigated include pyrrolidine (B122466) and 3-(diethylamino)propylamine (B94944) (DEAPA). acs.orgrsc.org
| Reagent | Typical Concentration | Key Characteristics |
| Piperidine | 20% in DMF nih.goviris-biotech.de | The standard and most widely used reagent; efficient but has toxicity and regulatory concerns. scielo.org.mx |
| 4-Methylpiperidine | 20% in DMF nih.gov | A good alternative to piperidine with similar deprotection efficiency. nih.goviris-biotech.denih.gov |
| Piperazine | 5-10% in DMF or NMP nih.govrsc.org | Less basic and slower than piperidine; often used in combination with DBU to increase speed. google.comrsc.org |
| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF nih.gov | A strong, non-nucleophilic base that provides rapid deprotection but requires a scavenger for the DBF byproduct. peptide.comnih.gov |
Impact of concentration and reaction time on deprotection efficiency
The concentration of the deprotection reagent and the reaction time are critical parameters for ensuring complete Fmoc removal without causing side reactions. Studies on the kinetics of Fmoc deprotection have shown that with a 20% piperidine solution in DMF, the half-life of the Fmoc group is approximately 6 seconds, with complete deprotection achieved in under two minutes. wikipedia.orgrsc.org
Lowering the piperidine concentration can slow down the reaction. For instance, a 5% piperidine solution may require up to 17 minutes for complete deprotection. csic.es The deprotection time can also be influenced by the specific amino acid sequence. For example, the deprotection of Fmoc-L-leucine is generally efficient, even at shorter reaction times, while more sterically hindered amino acids like arginine may require longer deprotection times or an additional deprotection step. nih.gov
| Piperidine Concentration (v/v in DMF) | Time for >99% Fmoc Removal (from Fmoc-Val-OH) |
| 1% | > 5 minutes |
| 2% | ~ 5 minutes |
| 5% | 3 minutes |
| 20% | < 3 minutes |
| Data derived from studies on Fmoc-Val-OH deprotection kinetics. scielo.org.mxresearchgate.net |
Several side reactions can occur during the base-mediated Fmoc deprotection step. One of the most common is the formation of aspartimide, particularly in sequences containing aspartic acid. rsc.org This occurs when the peptide backbone's amide nitrogen attacks the side-chain ester of aspartic acid, forming a cyclic imide. rsc.orgiris-biotech.de This can lead to a mixture of α- and β-aspartyl peptides. rsc.org The use of bulkier protecting groups on the aspartate side chain can help minimize this side reaction. iris-biotech.de
Another potential side reaction is diketopiperazine formation, which is more prevalent at the dipeptide stage, especially with C-terminal proline residues. iris-biotech.de This involves the nucleophilic attack of the deprotected N-terminal amine on the C-terminal carbonyl group, leading to cleavage of the peptide from the resin. iris-biotech.de
Incomplete Fmoc deprotection can also lead to deletion sequences, where an amino acid is missing from the final peptide. nih.gov Careful optimization of deprotection conditions, including the choice of base, concentration, and reaction time, is crucial to minimize these and other side reactions like the formation of piperidinyl-alanine from cysteine-containing peptides. nih.goviris-biotech.de The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the deprotection solution has also been shown to reduce certain side reactions. google.comrsc.org
Minimizing Side Reactions during Fmoc Deprotection
Aspartimide formation
Aspartimide formation is a significant side reaction in Fmoc-based SPPS that can occur at any point after an aspartic acid (Asp) residue has been incorporated into the peptide chain. biotage.com This intramolecular cyclization is catalyzed by both acids and bases, making it a concern during both the base-mediated Fmoc-deprotection step and the final trifluoroacetic acid (TFA) cleavage. acs.orgiris-biotech.de The reaction is particularly prevalent when the Asp residue is followed by amino acids such as glycine, asparagine, glutamine, or arginine. iris-biotech.de
The mechanism involves the nucleophilic attack of the peptide backbone nitrogen on the side-chain ester of the aspartate, leading to the formation of a succinimide (B58015) ring. biotage.com This aspartimide intermediate can then be hydrolyzed to a mixture of α- and β-peptides, and can also lead to racemization at the α-carbon of the aspartate residue. acs.orgiris-biotech.de When piperidine is used for Fmoc removal, it can also form racemic adducts. iris-biotech.de
Several strategies have been developed to mitigate aspartimide formation:
Modification of Fmoc-Removal Conditions: Adding 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine solution for Fmoc deprotection has been shown to reduce aspartimide formation. biotage.com However, the explosive nature of anhydrous HOBt necessitates its sale in a wetted form, introducing water which can act as a nucleophile. biotage.com
Alternative Bases: Weaker bases like piperizine can be effective for Fmoc removal while suppressing aspartimide formation, though they may not completely eliminate it. biotage.com
Acid Addition: The addition of 5% formic acid to a 20% piperidine solution can limit the deprotonation of the peptide backbone nitrogen preceding the Asp residue, thereby minimizing aspartimide formation. acs.org It is important to note that this also slows down the rate of Fmoc removal. acs.org
Bulky Side-Chain Protecting Groups: Increasing the steric hindrance of the Asp side-chain protecting group can physically block the formation of the succinimide ring. biotage.com Large and flexible protecting groups have shown more success than conformationally restrained ones. biotage.com The use of the 3-ethyl-3-pentyl (Epe) ester, Fmoc-Asp(OEpe)-OH, in combination with acidic conditions for Fmoc removal, has been explored to minimize this side reaction. acs.org
Racemization/Epimerization control
Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a critical issue in peptide synthesis that can compromise the biological activity of the final product. The activation of Fmoc-protected amino acids during the coupling step can generate a racemizable intermediate. nih.gov For Fmoc-L-leucine, while generally less prone to racemization than amino acids like histidine or cysteine, the choice of coupling reagents and conditions is crucial. nih.govpeptide.com
The primary mechanism for racemization during peptide bond formation is through the formation of an oxazolone (B7731731) intermediate. uniurb.it The basicity of the reaction environment, often influenced by tertiary amines used in the coupling step, can also contribute to racemization through direct enolization. uniurb.it
Strategies to control racemization include:
Coupling Reagents: The choice of coupling reagent significantly impacts the extent of racemization. Reagents like diisopropylcarbodiimide (DIC) in combination with an additive like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) have been shown to minimize racemization for certain amino acids. nih.gov
Additives: Additives such as HOBt, 6-Cl-HOBt, and HOAt are known to suppress racemization during coupling. peptide.com
Linker Chemistry: For the synthesis of peptides with a C-terminal carboxylic acid, the use of a Wang linker can lead to racemization during the initial loading of the first amino acid. iris-biotech.de An alternative approach involves using pre-loaded oxymethylphenoxy propionic acid (MPPA) building blocks, which can be attached to an amino-functionalized resin via a standard amide bond formation, thereby minimizing epimerization of the C-terminal amino acid to a low and reproducible level (max 0.5%). iris-biotech.de
Coupling Strategies and Reagents for Fmoc-L-leucine Incorporation
The efficient incorporation of Fmoc-L-leucine into a growing peptide chain relies on the selection of appropriate coupling reagents and the optimization of reaction conditions.
Optimization of Coupling Conditions
Standard coupling conditions may not always be sufficient, potentially leading to incomplete reactions and the formation of byproducts. chempep.com To drive the coupling reaction to completion, more potent coupling reagents or highly active Fmoc-amino acid derivatives, such as acid fluorides, may be necessary. chempep.com
Commonly used coupling reagents include acylphosphonium salts like BOP and PyBOP, and acyluronium/aminium salts such as HBTU and TBTU. chempep.com TBTU, in the presence of a base like diisopropylethylamine (DIPEA), converts the Fmoc-amino acid into an active OBt ester. chempep.com However, the use of DIPEA has been associated with racemization for certain amino acids, and the use of a less basic amine like collidine is sometimes recommended. chempep.com
HATU is another powerful coupling reagent that can be used to promote difficult couplings. chempep.com The combination of DIC and OxymaPure® is also a widely used and effective coupling cocktail. tandfonline.commdpi.com
The kinetics of deprotection for Fmoc-L-leucine have been studied with various reagents. With reagents like 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ), the deprotection of Fmoc-L-leucine was found to be efficient, reaching 80% completion in as little as 3 minutes with no significant differences observed at 7 or 10 minutes. mdpi.com
Table 1: Deprotection Reagents for Fmoc-L-leucine
| Deprotection Reagent | Concentration | Solvent | Efficacy |
|---|---|---|---|
| 4-Methylpiperidine (4MP) | 20% v/v | DMF | Efficient, ~80% in 3 min mdpi.com |
| Piperidine (PP) | 20% v/v | DMF | Efficient, ~80% in 3 min mdpi.com |
This table is based on data from a study on deprotection kinetics. mdpi.com
Green Chemistry Approaches in SPPS for Fmoc-L-leucine
Traditional SPPS protocols are known for their high consumption of hazardous solvents, particularly N,N-dimethylformamide (DMF). rsc.orglu.se This has prompted the development of greener, more sustainable approaches to peptide synthesis.
A major focus of green chemistry in SPPS is the reduction of solvent waste. rsc.org One significant advancement is the development of protocols that eliminate the washing steps that traditionally follow each coupling and deprotection reaction. nih.gov
A "classical" Fmoc/tBu coupling cycle involves four steps: coupling, washing, Fmoc removal, and another washing step. peptide.comcsic.es The washing steps, typically with DMF, are necessary to remove excess reagents and byproducts. peptide.comcsic.es By eliminating these washes, a significant reduction in solvent usage can be achieved. One such method involves the removal of a volatile Fmoc deprotection base, like pyrrolidine, through evaporation at elevated temperatures, which can reduce waste by up to 95%. nih.gov
Alternative, greener solvents are also being investigated to replace DMF. These include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL). researchgate.net
In situ Fmoc removal is a key strategy for reducing solvent consumption. peptide.com In this approach, the deprotection agent is added directly to the coupling reaction mixture without the intermediate washing step. peptide.comrsc.org
In one protocol, after the coupling of the Fmoc-amino acid with DIC/OxymaPure is complete, piperidine or 4-methylpiperidine is added to the reaction cocktail to a concentration of 20% to initiate Fmoc removal. rsc.orgpeptide.com This combined coupling and deprotection step significantly reduces the number of required washings. peptide.com Research has shown that the deactivation of the active ester (Fmoc-aa-OxymaPure) is faster than the Fmoc removal, which prevents the undesirable double incorporation of the amino acid. rsc.orgpeptide.com
Further optimization of this protocol includes an extra treatment with 4-methylpiperidine (4-MP) to ensure complete Fmoc removal. tandfonline.com A minimal number of washes (as few as three) can be performed, with the addition of 1% OxymaPure to two of the washes to effectively remove residual 4-MP. tandfonline.com This strategy has been demonstrated to save up to 60% of the solvent used in traditional SPPS. tandfonline.com
Table 2: Comparison of Standard and In Situ Fmoc Removal Protocols
| Protocol Step | Standard 4-Step Protocol | 3-Step In Situ Protocol |
|---|---|---|
| 1 | Coupling | Coupling |
| 2 | Washing | In situ Fmoc Removal (e.g., add 4-MP) |
| 3 | Fmoc Removal | Washing (with 1% OxymaPure/DMF) |
This table illustrates the streamlined workflow of an in situ protocol compared to a standard SPPS cycle. tandfonline.comtandfonline.com
Solvent reduction strategies
Synthesis of Complex Peptide Structures utilizing Fmoc-L-leucine
The primary application of Fmoc-L-leucine lies in its use as a fundamental building block in SPPS. fengchengroup.com This method allows for the assembly of intricate peptide chains with precise amino acid sequences, which is vital for both research and pharmaceutical applications. chemimpex.com
The unique structural characteristics of Fmoc-L-leucine enhance the stability and bioavailability of peptide-based drugs. chemimpex.com Its incorporation into peptide sequences is a key strategy in medicinal chemistry for designing and optimizing therapeutics that target specific biological pathways. chemimpex.com The hydrophobic nature of the leucine (B10760876) side chain can influence the solubility and interaction dynamics of the resulting peptide, which is a critical factor in drug design. scbt.com Fmoc-L-leucine is instrumental in creating custom peptides for studying protein interactions and enzyme activity, which is fundamental to understanding disease mechanisms and developing novel treatments. chemimpex.com
| Application Area | Role of Fmoc-L-leucine |
| Drug Discovery | Building block for Solid-Phase Peptide Synthesis (SPPS) of bioactive peptides. |
| Medicinal Chemistry | Enables the design of peptide-based drugs with improved stability and bioavailability. chemimpex.comchemimpex.com |
| Biomaterials | Used in the development of drug delivery systems. chemimpex.com |
In the realm of biotechnology, Fmoc-L-leucine and its derivatives are utilized in the production of recombinant proteins. chemimpex.comchemimpex.com These proteins are essential for the development of vaccines and various therapeutic agents. chemimpex.com The use of Fmoc-amino acids helps to improve the efficiency of protein expression systems, facilitating the creation of complex proteins for a wide range of biological studies. chemimpex.com
Development of Peptide-Based Drugs
Synthesis of Fmoc-L-leucine Derivatives and Analogs
The versatility of Fmoc-L-leucine extends to its use as a starting material for the synthesis of various derivatives and analogs with specialized functions. These modified molecules are designed for specific applications in chemical biology and drug development.
A significant area of research has been the development of efficient methods for synthesizing Fmoc-protected phosphinic pseudodipeptides. These compounds are analogs of dipeptides where a phosphinic acid moiety replaces the scissile peptide bond. A convenient route involves a Michael-type addition for the formation of the P-C bond. nih.gov The synthesis of Fmoc-protected phosphinic analogs of Gly-Leu has been achieved through a scalable method. nih.gov This process includes the synthesis of the protected amino acid isosteres, followed by the generation of the pseudodipeptide bond. nih.gov The resulting building blocks are directly usable in SPPS for creating matrix metalloproteinase (MMP) inhibitors. nih.govresearchgate.net
Fmoc-L-photo-leucine is a crucial tool for studying molecular interactions. sigmaaldrich.com This derivative contains a photo-activatable diazirine ring, which, upon exposure to UV light (around 360 nm), forms a highly reactive carbene. sigmaaldrich.comiris-biotech.de This carbene can then form a covalent bond with nearby molecules, allowing for the identification of protein-protein interactions and the cellular targets of small molecules. sigmaaldrich.com The synthesis of Fmoc-L-photo-leucine has been improved to a more efficient route starting from boc-(S)-photo-leucine. wikipedia.org
| Derivative | Key Feature | Application |
| Fmoc-L-photo-leucine | Contains a photo-activatable diazirine ring. sigmaaldrich.com | Photoaffinity labeling to study protein-protein interactions. sigmaaldrich.comiris-biotech.de |
| Fmoc-protected phosphinic pseudodipeptides | Phosphinic acid moiety replaces the peptide bond. nih.gov | Building blocks for the synthesis of enzyme inhibitors. nih.govmdpi.com |
| Fmoc-amino acid chlorides | Highly activated form of the amino acid. arkat-usa.org | Rapid and racemization-free peptide coupling. researchgate.net |
Ultrasound has been employed to accelerate the synthesis of Fmoc-amino acid chlorides from the corresponding Fmoc-amino acids. arkat-usa.orgresearchgate.net This method is efficient and cost-effective. The resulting Fmoc-amino acid chlorides are stable, isolable solids that can be used for rapid, racemization-free coupling reactions in peptide synthesis. arkat-usa.orgresearchgate.net For instance, the pentapeptide sequence of Fmoc-[Leu]enkephalin has been synthesized using this approach in the solution phase without the need to isolate intermediates. researchgate.net Another application of sonication is in the Wolff rearrangement of diazo ketones derived from Fmoc-protected amino acids to produce β-amino acid derivatives, which are important for creating peptides with modified backbones. organic-chemistry.org
Synthesis of Fmoc-L-photo-leucine for Photoaffinity Labeling
Stereochemical Considerations in Fmoc-L-leucine Synthesis and Utilization
The maintenance of stereochemical integrity is a cornerstone of peptide synthesis, as the biological activity of a peptide is critically dependent on its precise three-dimensional structure. The use of N-α-Fmoc-protected amino acids, including Fmoc-L-leucine, requires careful consideration of potential epimerization, the change in configuration at a single stereocenter. While L-leucine is not as susceptible to racemization as residues like histidine or cysteine, the risk is not negligible, and controlling its stereochemistry is vital for the synthesis of pure, active peptides. nih.govnih.gov
Epimerization in Fmoc-based solid-phase peptide synthesis (SPPS) can occur during two key steps: the removal of the Fmoc protecting group and, more significantly, the activation of the carboxylic acid for the subsequent coupling reaction. nih.govnih.gov The activation of the Fmoc-amino acid generates a highly reactive intermediate that is susceptible to racemization. nih.gov
Control over epimerization is primarily achieved through the careful selection of coupling reagents and additives. The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) to carbodiimide-mediated couplings is a well-established strategy to suppress racemization. peptide.combrieflands.com These additives act by forming less reactive, more stable active esters that minimize the window for epimerization.
Research comparing various coupling reagents has demonstrated significant differences in their propensity to cause racemization, particularly with sensitive amino acids. While this data is most pronounced for highly susceptible residues, the principles are directly applicable to maintaining the stereochemical purity of Fmoc-L-leucine. For instance, studies on Fmoc-Ser(tBu)-OH coupling show that ynamide-based reagents and those like DEPBT can significantly reduce epimerization compared to common uronium/aminium reagents like HATU and HBTU. mdpi.com
Table 1: Effect of Coupling Reagent on Epimerization of Fmoc-Ser(tBu)-OH
This table illustrates the percentage of D-isomer (epimer) formed during the coupling of Fmoc-Ser(tBu)-OH to H-L-Leu-OtBu using various common coupling reagents. The data highlights the critical role of reagent choice in controlling stereochemical integrity. Data sourced from a 2023 study on epimerization in peptide synthesis. mdpi.com
| Coupling Reagent | Epimerization (%) | Yield (%) |
|---|---|---|
| HATU | 14.8 | 98 |
| HBTU | 15.4 | 98 |
| PYBOP | 11.2 | 98 |
| DCC | 10.3 | 98 |
| DEPBT | 1.1 | 85 |
| MYMsA (Ynamide) | 0.8 | 98 |
The analysis of stereochemical purity is a critical quality control step. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful technique for separating and quantifying enantiomeric impurities. researchgate.netsigmaaldrich.com Highly sensitive methods have been developed that can quantify less than 0.01% of the undesired D-enantiomer in a sample of N-α-Fmoc-amino acid. researchgate.net Another established analytical technique is Marfey's method, which involves derivatizing the amino acid hydrolysate with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), to form diastereomers that can be easily separated and quantified by standard reverse-phase HPLC. mdpi.com
The stereochemical stability of Fmoc-L-leucine during peptide synthesis is profoundly influenced by the specific reaction conditions employed. Key factors include the choice of base, solvent, temperature, and pre-activation time.
Coupling Reagents and Bases: The combination of the coupling reagent and the base is critical. The use of strong, non-nucleophilic tertiary amine bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) with uronium/aminium salt coupling reagents (e.g., HATU, HBTU) can accelerate the rate of epimerization, especially for racemization-prone residues. nih.govmdpi.com Studies on phenylglycine, an amino acid with a high risk of epimerization, show that the base-catalyzed coupling step is the critical point for racemization. researchgate.net However, this can be reduced to negligible levels by selecting specific reagent combinations, such as COMU with a milder base like 2,4,6-trimethylpyridine (B116444) (TMP). researchgate.net
Pre-activation Time: The duration for which the carboxylic acid is activated before being introduced to the N-terminal amine of the peptide chain can significantly impact epimerization. Longer pre-activation times increase the opportunity for the activated intermediate to enolize and racemize. nih.gov For Fmoc-His(Trt)-OH, racemization increased from 1% with no pre-activation to 7.8% after just 5 minutes of pre-activation with HCTU/6-Cl-HOBt/DIPEA. nih.gov Minimizing pre-activation time is therefore a crucial strategy for preserving stereochemical integrity.
Temperature: Elevated temperatures, often used to overcome difficult couplings or aggregation, can increase the rate of epimerization. peptide.com Microwave-assisted peptide synthesis, which utilizes high temperatures to accelerate reactions, must be carefully optimized to balance coupling efficiency with the preservation of chiral purity. nih.govbrieflands.com
Fmoc Deprotection: While the coupling step poses the highest risk, the base-mediated Fmoc deprotection step can also contribute to epimerization. nih.govbiosynth.com The standard use of 20% piperidine in DMF is generally safe for most amino acids, but extended deprotection times should be avoided as they can lead to unwanted side reactions, including epimerization. nih.gov
Table 2: Influence of Reaction Parameters on Stereochemical Stability
This table summarizes the impact of various reaction conditions on the risk of epimerization during Fmoc-based peptide synthesis.
| Parameter | Low Epimerization Risk Condition | High Epimerization Risk Condition | Rationale |
|---|---|---|---|
| Coupling Reagent | Carbodiimides (e.g., DIC) with additives (e.g., Oxyma) | Uronium/Aminium salts (e.g., HATU, HBTU) without additives | Additives form more stable active esters, reducing the opportunity for enolization. nih.govpeptide.com |
| Base | Weaker bases (e.g., TMP) or no base where possible | Strong tertiary amine bases (e.g., DIPEA) | Strong bases can directly abstract the α-proton of the activated ester, promoting racemization. researchgate.net |
| Pre-activation Time | In-situ activation or minimal pre-activation (<1 min) | Prolonged pre-activation (>5 min) | Limits the lifetime of the highly reactive, racemization-prone activated intermediate. nih.gov |
| Temperature | Room temperature | Elevated temperatures (e.g., >60°C) | Higher temperatures increase the rate of all reactions, including the undesired epimerization pathway. peptide.com |
Supramolecular Chemistry and Self Assembly of Fmoc L Leucine
Self-Assembly Principles of Fmoc-Amino Acid Derivatives
The fundamental driving forces behind the self-assembly of Fmoc-amino acid derivatives are rooted in the inherent properties of the Fmoc protecting group and the amino acid side chain.
The Fmoc group, with its bulky aromatic ring system, confers significant hydrophobicity and aromatic character to the molecule nih.gov, rsc.org. This aromaticity facilitates strong π-π stacking interactions between adjacent Fmoc moieties, which are crucial for stabilizing the self-assembled structures mdpi.com, nih.gov, acs.org, researchgate.net, rsc.org. Concurrently, the hydrophobic nature of both the Fmoc group and the leucine (B10760876) side chain promotes the exclusion of water molecules, driving the molecules to aggregate and minimize their contact with the polar solvent rsc.org. These combined hydrophobic and π-π stacking interactions are primary drivers for the formation of ordered nanostructures, such as fibers mdpi.com, acs.org, researchgate.net. Hydrogen bonding, while also present, is often considered secondary to these dominant interactions in many Fmoc-amino acid systems nih.gov, rsc.org.
The morphology of the self-assembled structures is highly sensitive to the surrounding environment, particularly solvent composition, concentration, and pH researchgate.net, rsc.org, mdpi.com, chemrxiv.org, chemrxiv.org. The dilution of stock solutions in organic solvents with water is a common strategy to induce self-assembly and gelation rsc.org, acs.org. Variations in the water-to-organic solvent ratio can lead to distinct structural outcomes, transitioning from amorphous aggregates to ordered fibers or crystalline structures rsc.org. Similarly, changes in temperature and pH can also influence the assembly pathway and the final morphology of the formed nanostructures nih.gov, researchgate.net, rsc.org, mdpi.com, chemrxiv.org, chemrxiv.org.
Role of Hydrophobicity and π-π Stacking Interactions
Formation of Fmoc-L-leucine Based Supramolecular Structures
Fmoc-L-leucine readily self-assembles to form a variety of supramolecular structures, with hydrogels and fibrous nanostructures being among the most extensively studied.
Fmoc-L-leucine and its derivatives are well-known to form self-supporting hydrogels, which are three-dimensional networks capable of entrapping large amounts of water mdpi.com, researchgate.net, nih.gov, mdpi.com, acs.org, google.com. Hydrogel formation is typically triggered by specific conditions, such as solvent exchange, pH adjustments, or the addition of salts mdpi.com. The critical gelation concentration (CGC) and the mechanical properties of these hydrogels are dependent on the specific Fmoc-amino acid used and the preparation method mdpi.com. For instance, Fmoc-L-leucine has been shown to co-assemble with Fmoc-L-lysine to form stable hydrogels with notable antimicrobial properties researchgate.net, beilstein-journals.org, researchgate.net. The properties of these hydrogels, such as their mechanical strength and stability, can be finely tuned by altering the co-assembly partners or the environmental conditions mdpi.com.
The self-assembly of Fmoc-L-leucine can result in a range of nanostructures, including fibers, flower-like aggregates, and tube-like structures, depending on the specific experimental conditions researchgate.net, chemrxiv.org. For Fmoc-L-leucine (Fmoc-Leu-OH), studies have shown that at room temperature, both low and high concentrations typically lead to the formation of flower-like morphologies researchgate.net, chemrxiv.org. Upon heating, these structures can transform into small tube-like forms researchgate.net, chemrxiv.org. These morphological variations highlight the sensitivity of the self-assembly process to external stimuli.
Table 1: Nanostructure Morphology of Fmoc-L-leucine Under Varying Conditions
| Conditions (Concentration, Solvent, Temperature) | Observed Morphology | Reference |
| Low concentration, Room Temperature | Flower-like | researchgate.net, chemrxiv.org |
| High concentration, Room Temperature | Flower-like | researchgate.net, chemrxiv.org |
| Low concentration, Heated (e.g., 70°C) | Small tube-like | researchgate.net, chemrxiv.org |
| High concentration, Heated (e.g., 70°C) | Small tube-like | researchgate.net, chemrxiv.org |
Fmoc-L-leucine can be combined with other Fmoc-protected amino acids or different molecules to create hybrid supramolecular materials with enhanced or novel functionalities researchgate.net, nih.gov, mdpi.com, acs.org, beilstein-journals.org. A prominent example is the co-assembly of Fmoc-L-leucine with Fmoc-L-lysine. This combination yields hydrogels composed of twisted nanoribbons or nanobelts researchgate.net, researchgate.net. These co-assembled hydrogels have demonstrated significant broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of synergistic self-assembly for developing functional biomaterials researchgate.net, beilstein-journals.org, researchgate.net.
Table 2: Co-assembly of Fmoc-L-leucine with Fmoc-L-lysine and Antimicrobial Activity
| Molar Ratio (Fmoc-L : Fmoc-K) | Concentration | Incubation Time | Nanostructure | Antimicrobial Activity (Inhibition Rate %) | Target Bacteria | Reference |
| 3:1 | 4 mM | 2 h | Twisted nanobelts/nanoribbons | S. aureus: 97% | Staphylococcus aureus | researchgate.net |
| B. subtilis: 100% | Bacillus subtilis | researchgate.net | ||||
| L. monocytogenes: 44% | Listeria monocytogenes | researchgate.net | ||||
| E. coli: 45% | Escherichia coli | researchgate.net | ||||
| Sh. sonnei: 32% | Shigella sonnei | researchgate.net |
Compound List:
Fmoc-L-leucine
Fmoc-L-lysine
Fmoc-L-alanine (Fmoc-Ala)
Fmoc-L-valine (Fmoc-Val)
Fmoc-L-isoleucine (Fmoc-Ile)
Fmoc-L-phenylalanine (Fmoc-Phe)
Fmoc-L-tyrosine (Fmoc-Tyr)
Fmoc-L-tryptophan (Fmoc-Trp)
Fmoc-L-methionine (Fmoc-Met)
Fmoc-L-histidine (Fmoc-His)
Fmoc-L-aspartic acid (Fmoc-Asp)
Fmoc-L-phenylalanine-L-phenylalanine (Fmoc-Phe-Phe)
Fmoc-L-leucine-L-leucine-L-leucine (Fmoc-L3)
Nanostructure Development (e.g., flower-like, tube-like, fibers)
Applications of Fmoc-L-leucine Self-Assembled Materials in Research
The inherent biocompatibility, biodegradability, and the capacity for precise structural control through self-assembly make Fmoc-L-leucine and its co-assembled counterparts valuable for a range of advanced applications. These include sophisticated drug delivery systems, functional biomaterials, potent antimicrobial agents, and versatile scaffolds for cell culture.
Drug Delivery Systems
Fmoc-L-leucine-based self-assembled materials are effectively utilized as carriers for delivering therapeutic agents, particularly hydrophobic drugs, due to their ability to form stable nanostructures and hydrogels that can encapsulate and release these molecules in a controlled manner.
The hydrophobic fluorenyl moiety of Fmoc-L-leucine facilitates interactions with hydrophobic drug molecules, enabling their efficient encapsulation within self-assembled nanostructures. For instance, Fmoc-L-leucine, when coordinated with Mn²⁺ ions, formed nanoparticles capable of encapsulating the hydrophobic photosensitive drug chlorin (B1196114) e6 (Ce6). These Fmoc-L-L/Mn²⁺/Ce6 nanoparticles (FMC NPs) achieved a yield of 36 wt% and an encapsulation efficiency exceeding 99% beilstein-journals.orgd-nb.info. Similarly, Fmoc-F⁵-Phe-DAP, a derivative, demonstrated the encapsulation of diclofenac (B195802), a non-steroidal anti-inflammatory drug, with its release profile influenced by the gelator's molecular structure frontiersin.org. Furthermore, Fmoc-phenylalanine (Fmoc-F) hydrogels have been shown to encapsulate and continuously release the antibiotic aztreonam (B1666516) (ATZ) in wound environments beilstein-journals.orgbeilstein-journals.org.
Table 1: Encapsulation of Hydrophobic Drugs by Fmoc-L-leucine Based Materials
| Drug Name | Gelator System | Encapsulation Efficiency | Yield (wt%) | Release Characteristics | Reference(s) |
| Chlorin e6 (Ce6) | Fmoc-L-leucine / Mn²⁺ | >99% | 36 | Responsive release to intracellular glutathione (B108866) (GSH) beilstein-journals.orgd-nb.info | beilstein-journals.orgd-nb.info |
| Diclofenac | Fmoc-F⁵-Phe-DAP | Not specified | Not specified | Dependent on gelator molecular structure frontiersin.org | frontiersin.org |
| Aztreonam (ATZ) | Fmoc-L-phenylalanine (Fmoc-F) hydrogel | Not specified | Not specified | Continuous release in wound environments beilstein-journals.orgbeilstein-journals.org | beilstein-journals.orgbeilstein-journals.org |
The release of encapsulated drugs from Fmoc-L-leucine self-assembled systems can be modulated by various stimuli or inherent properties of the nanostructure. The FMC NPs, for example, are designed to release their payload in response to elevated levels of glutathione (GSH) within cancer cells, a mechanism that also promotes reactive oxygen species production beilstein-journals.orgd-nb.info. The release of diclofenac from Fmoc-F⁵-Phe-DAP hydrogels is influenced by the specific molecular architecture of the gelator frontiersin.org. Moreover, the sustained release of drugs like aztreonam from Fmoc-F hydrogels in wound dressings allows for prolonged therapeutic action beilstein-journals.orgbeilstein-journals.org. The design of Fmoc-L-leucine based hydrogels can also incorporate features for tunable release, such as controlling the size of internal cavities within the hydrogel network google.com.
Encapsulation of Hydrophobic Drugs
Development of Functional Biomaterials
Beyond drug delivery, Fmoc-L-leucine self-assembled structures serve as versatile platforms for creating functional biomaterials with diverse properties. Co-assembly of Fmoc-L-leucine with other Fmoc-protected amino acids, such as Fmoc-L-lysine or Fmoc-L-phenylalanine, can yield hydrogels with enhanced mechanical properties, making them suitable for applications like tissue engineering, biosensing, and conductive soft composites researchgate.netbeilstein-journals.orgbeilstein-journals.orggoogle.comnih.gov. For instance, hydrogels formed from Fmoc-lysine and Fmoc-aspartic acid exhibited good mechanical properties and were utilized as scaffolds for 2D/3D cell cultures and in the production of conductive soft composites beilstein-journals.orgbeilstein-journals.org. The inherent self-assembly of Fmoc-dipeptides, like Fmoc-Phe-Phe, can lead to hydrogels with tunable mechanical properties suitable for applications such as pressure sensing and cell growth substrates nih.gov.
Antimicrobial Applications
Fmoc-L-leucine and its co-assembled counterparts have demonstrated significant antimicrobial activity against a broad spectrum of bacteria, addressing the growing concern of antibiotic resistance. Hydrogels formed by the co-assembly of Fmoc-L-leucine and Fmoc-L-lysine (Fmoc-L/Fmoc-K) have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes) and Gram-negative bacteria (e.g., Escherichia coli, Shigella sonnei) researchgate.netchemrxiv.org. The proposed mechanism of action involves the disruption of bacterial cell membranes, leading to cytoplasmic leakage and cell death researchgate.net. Furthermore, co-assembled hydrogels of Fmoc-phenylalanine and Fmoc-L-leucine have selectively targeted and killed Staphylococcus aureus by compromising its cell wall and membrane, achieving approximately 95% inhibition of bacterial proliferation after 20 hours of incubation beilstein-journals.orgresearchgate.net. Other Fmoc-protected amino acids, such as Fmoc-tryptophan, Fmoc-methionine, and Fmoc-tyrosine, have also exhibited antimicrobial properties, often with selectivity towards Gram-positive bacteria beilstein-journals.org.
Table 2: Antimicrobial Activity of Fmoc-L-leucine Based Self-Assembled Materials
| Gelator System | Targeted Bacteria | Mechanism of Action | Inhibition Rate (S. aureus) | Reference(s) |
| Fmoc-L-leucine / Fmoc-L-lysine | Gram-positive (S. aureus, B. subtilis, L. monocytogenes), Gram-negative (E. coli, Sh. sonnei) | Cell membrane disruption, cytoplasmic leakage researchgate.net | Not specified | researchgate.netchemrxiv.org |
| Fmoc-L-phenylalanine / Fmoc-L-leucine | Staphylococcus aureus | Cell wall and membrane disruption beilstein-journals.orgresearchgate.net | ~95% (after 20h) beilstein-journals.orgresearchgate.net | beilstein-journals.orgresearchgate.net |
| Fmoc-L-phenylalanine hydrogel | Gram-positive and Gram-negative bacteria (when co-assembled with ATZ) beilstein-journals.orgbeilstein-journals.orgchemrxiv.org | Synergistic effect, enhanced permeability beilstein-journals.orgbeilstein-journals.orgchemrxiv.org | Not specified | beilstein-journals.orgbeilstein-journals.orgchemrxiv.org |
Cell Culture Scaffolds
The self-assembled structures derived from Fmoc-L-leucine and related Fmoc-amino acids are valuable as scaffolds for cell culture and tissue engineering. Their ability to form biocompatible, three-dimensional networks mimics the extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and differentiation researchgate.netbeilstein-journals.orgbeilstein-journals.orggoogle.comnih.govmdpi.com. For example, hydrogels formed by co-assembling Fmoc-lysine and Fmoc-aspartic acid have been utilized as 2D/3D cell scaffolds beilstein-journals.orgbeilstein-journals.org. Similarly, Fmoc-phenylalanine-phenylalanine (Fmoc-FF) based hydrogels have demonstrated high biocompatibility and have been employed as cell growth matrices google.comgoogle.comnih.gov. Co-assembly of Fmoc-L-leucine-based peptides with cell adhesion motifs like RGD has further enhanced their utility as scaffolds for cell culture, promoting cell adhesion and growth nih.govmdpi.com.
Compound List:
Fmoc-L-leucine (N-(9-fluorenylmethoxycarbonyl)-L-leucine)
Fmoc-L-lysine (N-(9-fluorenylmethoxycarbonyl)-L-lysine)
Fmoc-L-phenylalanine (N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine)
Fmoc-L-alanine (N-(9-fluorenylmethoxycarbonyl)-L-alanine)
Fmoc-L-isoleucine (N-(9-fluorenylmethoxycarbonyl)-L-isoleucine)
Fmoc-L-valine (N-(9-fluorenylmethoxycarbonyl)-L-valine)
Fmoc-L-methionine (N-(9-fluorenylmethoxycarbonyl)-L-methionine)
Fmoc-L-tyrosine (N-(9-fluorenylmethoxycarbonyl)-L-tyrosine)
Fmoc-L-aspartic acid (N-(9-fluorenylmethoxycarbonyl)-L-aspartic acid)
Fmoc-L-glutamic acid (N-(9-fluorenylmethoxycarbonyl)-L-glutamic acid)
Fmoc-L-tryptophan (N-(9-fluorenylmethoxycarbonyl)-L-tryptophan)
Chlorin e6 (Ce6)
Aztreonam (ATZ)
Diclofenac
Advanced Analytical Characterization of Fmoc L Leucine and Its Derivatives
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
OPA/Fmoc derivatization for simultaneous primary and secondary amine detection
Advanced Detection Techniques (e.g., UV, Fluorescence, Mass Spectrometry)
The presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group imparts distinct properties to Fmoc-L-leucine, enabling its detection via several advanced analytical techniques.
UV Detection: The Fmoc group exhibits strong ultraviolet (UV) absorbance, a characteristic that is widely exploited in chromatographic methods like High-Performance Liquid Chromatography (HPLC). Fmoc-L-leucine shows significant absorption maxima typically around 206 nm, with additional notable peaks at 265 nm, 289 nm, and 300 nm caymanchem.comresearchgate.net. This strong UV absorbance allows for sensitive detection of Fmoc-L-leucine and its related peptide products without the need for pre- or post-column derivatization in many applications.
Fluorescence Detection: The Fmoc group is also inherently fluorescent, offering an alternative high-sensitivity detection method. While specific excitation and emission maxima for Fmoc-L-leucine itself are not universally detailed in the provided snippets, related Fmoc-amino acid conjugates show excitation around 270 nm and emission around 313 nm researchgate.net, and other Fmoc-protected amino acids exhibit fluorescence with excitation around 280 nm and emission around 310-320 nm scielo.br. This fluorescence property is particularly valuable for trace analysis.
Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight and identifying fragmentation patterns of Fmoc-L-leucine and its derivatives. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used. For Fmoc-L-leucine (C₂₁H₂₃NO₄), the calculated monoisotopic mass is approximately 353.1627 Da . MS analysis can reveal the intact molecular ion and characteristic fragments resulting from the cleavage of the Fmoc group or other structural elements, providing definitive identification and structural information. CE-MS, which couples the separation power of capillary electrophoresis with the detection capabilities of mass spectrometry, offers high sensitivity and accuracy for amino acid analysis in complex biological mixtures nih.govcreative-proteomics.comlcms.cz.
Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for amino acid analysis, though it typically requires derivatization to render these polar, non-volatile compounds amenable to GC separation.
For amino acid analysis in general, GC-MS relies on derivatization to convert amino acids into more volatile and thermally stable derivatives. Common strategies involve replacing active hydrogens on polar functional groups (like amines, hydroxyls, and thiols) with non-polar moieties. Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are frequently used, forming tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture than those formed by lower molecular weight reagents sigmaaldrich.com. Another common approach involves a two-step derivatization: esterification of the carboxylic acid group (e.g., with methanol (B129727) to form methyl esters) followed by acylation of the amine group (e.g., with pentafluoropropionic anhydride, PFPA) mdpi.comnih.gov. These derivatives are volatile and produce characteristic fragments upon ionization, allowing for identification and quantification by MS. While Fmoc-L-leucine itself might be analyzed after specific derivatization, GC-MS is more commonly applied to quantify leucine (B10760876) after the removal of the Fmoc protecting group, or to analyze amino acid profiles in biological samples where Fmoc protection is not relevant.
Capillary Electrophoresis for Amino Acid Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. It is well-suited for the analysis of amino acids and peptides.
CE can be performed with various detection methods, including UV detection (CE-UV) creative-proteomics.comhoriba.comresearchgate.nethoriba.comnih.gov and Mass Spectrometry (CE-MS) nih.govcreative-proteomics.comlcms.czfree.fr. For amino acids that lack strong intrinsic UV absorbance, derivatization with UV-absorbing or fluorescent tags can enhance sensitivity creative-proteomics.com. Alternatively, indirect UV detection can be employed by using a UV-absorbing background electrolyte (BGE) horiba.com. CE-MS offers high sensitivity, accuracy, and minimal interference, making it valuable for complex biological samples nih.govcreative-proteomics.comlcms.cz. Furthermore, CE is a versatile technique for chiral separations, enabling the enantiomeric analysis of amino acids using chiral selectors such as cyclodextrins or chiral ionic liquids researchgate.netchromatographyonline.comnih.govingentaconnect.comnih.gov. This is crucial for ensuring the stereochemical purity of amino acids used in synthesis.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods provide fundamental insights into the structure, purity, and dynamics of Fmoc-L-leucine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for structural elucidation, offering detailed information about the atomic environment within Fmoc-L-leucine.
Proton (¹H) and Carbon-13 (¹³C) NMR: ¹H NMR spectra of Fmoc-L-leucine reveal characteristic signals corresponding to the aromatic protons of the fluorenyl moiety, the methine proton of the Fmoc group, and the protons of the leucine residue (α-proton, β-protons, γ-protons, and δ-protons). ¹³C NMR provides signals for the carbonyl carbons, aromatic carbons of the Fmoc group, and the aliphatic carbons of the leucine side chain and backbone. For instance, ¹H NMR of Fmoc-L-leucine in CDCl₃ shows signals for Fmoc aromatic protons (δ 7.75–7.25), the Fmoc-CH₂ group (δ 4.35), and leucine side-chain protons (δ 1.60) . PubChem lists ¹³C NMR spectra data for Fmoc-L-leucine nih.gov.
Research Applications of Fmoc L Leucine Beyond Peptide Synthesis
Biomedical Research and Drug Discovery
Fmoc-L-leucine and its derivatives are increasingly recognized for their roles in drug discovery and the broader landscape of biomedical research. Their specific chemical characteristics allow for the development of novel therapeutic agents, the elucidation of biological mechanisms, and the study of intricate cellular processes.
Medicinal Chemistry Applications
PPARγ Ligand Activity: Fmoc-L-leucine (specifically Fmoc-L-Leu-OH) has been identified as a novel ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) chemicalbook.in. Activation of PPARγ by this compound has demonstrated the ability to reduce osteoclast differentiation, suggesting its potential as a therapeutic target in managing conditions like diabetes, offering an alternative to traditional antidiabetic drugs chemicalbook.in. Furthermore, it exhibits anti-inflammatory properties and has been shown to increase intracellular calcium (Ca²⁺) levels chemicalbook.in.
Drug Design and Optimization: Derivatives such as Fmoc-L-leucine N-hydroxysuccinimide ester are crucial in the pharmaceutical industry for developing peptide-based therapeutics and vaccines chemimpex.com. They are also used in producing peptide libraries, which are essential for high-throughput screening in drug discovery chemimpex.com. Fmoc-α-Me-L-Leucine is employed in pharmaceutical research to develop novel therapeutics and biologically active compounds by enhancing stability and bioavailability chemimpex.com. Similarly, Fmoc-L-leucine 4-alkoxybenzyl alcohol resin acts as a building block in the synthesis of bioactive compounds chemimpex.com. Fmoc-L-leucine itself is utilized to design and optimize peptide-based drugs, particularly for targeting specific biological pathways chemimpex.com.
Therapeutic Applications: Fmoc-L-leucine is used in the pharmaceutical industry to create drug molecules and has demonstrated several therapeutic applications fengchengroup.com. Modified forms like Fmoc-4,5-dehydro-L-leucine contribute to the development of peptide-based therapeutics with improved pharmacokinetics and bioavailability chemimpex.com.
Table 1: Medicinal Chemistry Applications of Fmoc-L-leucine Derivatives
| Fmoc-L-leucine Derivative | Key Medicinal Chemistry Application | Specific Biological Effect/Target | Reference |
| Fmoc-L-Leu-OH | PPARγ ligand | Reduces osteoclast differentiation; induces insulin (B600854) sensitization; anti-inflammatory; increases intracellular Ca²⁺ levels. | chemicalbook.in |
| Fmoc-L-leucine | Drug design and optimization; targeting specific biological pathways | Enhances bioactivity and selectivity of peptide-based drugs. | chemimpex.com |
| Fmoc-L-leucine N-hydroxysuccinimide ester | Peptide library production for drug discovery; development of peptide-based therapeutics/vaccines | Facilitates synthesis of peptide-based therapeutics and vaccines; enables high-throughput screening. | chemimpex.com |
| Fmoc-4,5-dehydro-L-leucine | Development of peptide-based therapeutics | Improves pharmacokinetics and bioavailability of peptide drugs. | chemimpex.com |
| Fmoc-α-Me-L-Leucine | Development of novel therapeutics and biologically active compounds | Enhances stability and bioavailability of peptide-based drugs. | chemimpex.com |
| Fmoc-L-leucine 4-alkoxybenzyl alcohol resin | Synthesis of bioactive compounds | Acts as a building block for creating biologically active molecules. | chemimpex.com |
| Fmoc-L-Leucine | Creation of drug molecules | Found to have several therapeutic applications. | fengchengroup.com |
Investigation of Biological Pathways and Targets
Fmoc-L-leucine and its modified forms are instrumental in dissecting complex biological pathways and identifying/validating molecular targets. These applications often involve using Fmoc-L-leucine as a probe or a component of a larger molecular tool.
Probing Cellular Mechanisms and Target Identification: Fmoc-L-photo-leucine, a diazirine-containing derivative, is utilized in drug discovery research for probing cellular mechanisms and for target identification and validation biocompare.comscientificlabs.co.uk. Its ability to form covalent bonds upon UV irradiation makes it suitable for labeling cellular targets biocompare.comscientificlabs.co.uk.
Studying Protein Interactions and Enzyme Activity: Fmoc-α-Me-L-Leucine is employed in the study of protein interactions and enzyme activity, providing crucial insights into biological mechanisms chemimpex.com. Similarly, labeled versions like L-Leucine-N-Fmoc (5,5,5-D₃) and L-Leucine-N-Fmoc (1-¹³C) are used in Biomolecular NMR and Proteomics, which are advanced techniques for studying protein structures, interactions, and metabolic pathways isotope.comisotope.com.
Metabolic Pathway Insights: The use of isotopically labeled Fmoc-L-leucine in techniques like NMR and proteomics facilitates a deeper understanding of metabolic pathways and protein functions within biological systems isotope.comisotope.com.
Table 2: Fmoc-L-leucine in Biological Pathway and Target Investigation
| Fmoc-L-leucine Derivative / Form | Research Application Area | Specific Technique/Mechanism | Biological Insight Gained | Reference |
| Fmoc-L-photo-leucine | Drug discovery; Cellular mechanism probing | Photoaffinity labeling; covalent bond formation upon UV irradiation (~360 nm) | Identification and validation of cellular targets and protein-protein interactions. | biocompare.comscientificlabs.co.uk |
| Fmoc-α-Me-L-Leucine | Study of protein interactions and enzyme activity | Incorporation into peptides/probes to study molecular interactions. | Provides insights into biological mechanisms and protein functions. | chemimpex.com |
| L-Leucine-N-Fmoc (5,5,5-D₃) | Biomolecular NMR; Proteomics | Isotopic labeling for NMR spectroscopy and mass spectrometry-based proteomics. | Elucidation of protein structures, interactions, and metabolic pathways. | isotope.com |
| L-Leucine-N-Fmoc (1-¹³C) | Biomolecular NMR; Proteomics | Isotopic labeling for NMR spectroscopy and mass spectrometry-based proteomics. | Elucidation of protein structures, interactions, and metabolic pathways. | isotope.com |
| Fmoc-L-leucine | Targeting specific biological pathways | Incorporation into peptide sequences designed to interact with specific cellular pathways. | Understanding and modulating cellular signal transduction and metabolic processes. | chemimpex.com |
Neuroscience Research: Neurotransmitter Functions
Fmoc-L-leucine finds application in neuroscience research, particularly in studies aimed at understanding the complex functions of neurotransmitters and their related pathways.
Neurotransmitter Function Studies: Fmoc-L-leucine is employed in studies related to neurotransmitter functions, contributing to the understanding of neurological disorders chemimpex.com. While leucine (B10760876) itself is an amino acid precursor to various neurotransmitters and neuromodulators, the Fmoc-protected form allows for its controlled incorporation into research probes or modified peptides to investigate these functions without premature reaction chemimpex.com.
Photoaffinity Labeling for Protein-Protein Interaction Studies
Photoaffinity labeling is a powerful technique for studying molecular interactions, and Fmoc-L-leucine derivatives play a specific role in this area.
Mechanism of Photoaffinity Labeling: Fmoc-L-photo-leucine is a specialized derivative containing a diazirine group, functioning as a multifunctional photo-crosslinker biocompare.comscientificlabs.co.uk. When incorporated into peptides or small-molecule probes, it allows for photoaffinity labeling of cellular targets and protein-protein interactions biocompare.comscientificlabs.co.uk. Upon irradiation with UV light (approximately 360 nm), the diazirine group generates a highly reactive carbene, which then forms a covalent bond with nearby molecules, effectively "capturing" interacting partners biocompare.comscientificlabs.co.uk. This method is vital for mapping complex protein-protein interaction networks and identifying binding partners that might be transient or weak under normal conditions.
Table 3: Fmoc-L-leucine in Photoaffinity Labeling
| Fmoc-L-leucine Derivative | Key Feature | Application in Protein-Protein Interaction Studies | Mechanism | Reference |
| Fmoc-L-photo-leucine | Diazirine-containing photo-crosslinker | Photoaffinity labeling of cellular targets and protein-protein interactions. | Upon UV light (~360 nm) irradiation, it generates a reactive carbene that forms a covalent bond with proximal molecules. | biocompare.comscientificlabs.co.uk |
Biotechnology and Protein Engineering
Beyond its direct use in drug discovery, Fmoc-L-leucine contributes to advancements in biotechnology, particularly in the realm of protein production and modification.
Production of Recombinant Proteins
In biotechnology, Fmoc-L-leucine can be utilized in specialized methods for the production and engineering of recombinant proteins.
Enhancing Protein Expression Systems: Fmoc-L-leucine is employed in biotechnology to enhance the efficiency of protein expression systems, aiding in the production of recombinant proteins chemimpex.com.
Protein Modification and Engineering: Researchers utilize Fmoc-L-leucine derivatives to modify proteins, thereby improving their stability and activity chemimpex.com. This is crucial for various biotechnological applications where protein performance needs to be optimized. For instance, Fmoc-α-Me-L-Leucine is used to modify proteins, enabling scientists to study protein interactions and functions, which is essential for understanding biological processes chemimpex.com.
Table 4: Fmoc-L-leucine in Recombinant Protein Production and Engineering
| Fmoc-L-leucine Derivative | Biotechnology Application | Specific Role/Benefit | Reference |
| Fmoc-L-leucine | Production of recombinant proteins | Enhances the efficiency of protein expression systems. | chemimpex.com |
| Fmoc-4,5-dehydro-L-leucine | Protein Engineering | Modification of proteins to improve stability and activity, essential for various biotechnological applications. | chemimpex.com |
| Fmoc-α-Me-L-Leucine | Protein Engineering; Studying protein function | Modification of proteins to study protein interactions and functions, crucial for understanding biological processes. | chemimpex.com |
Q & A
Q. What are the recommended protocols for dissolving Fmoc-L-leucine in peptide synthesis?
Fmoc-L-leucine is sparingly soluble in water but dissolves readily in organic solvents. For peptide synthesis, dissolve it in DMSO at 25 mg/mL (70.74 mM) for optimal handling . Pre-warming the solvent to 37°C can enhance dissolution. For solid-phase synthesis, ensure compatibility with resin-swelling solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Q. How should Fmoc-L-leucine be stored to maintain stability during long-term experiments?
Store the powder at -20°C for up to three years and dissolved solutions at -80°C for one year to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting solutions. Moisture-sensitive handling is critical; use desiccants in storage containers .
Q. What analytical methods are used to confirm the purity and identity of Fmoc-L-leucine?
Characterize purity via reverse-phase HPLC (≥98% purity) using a C18 column with acetonitrile/water gradients. Confirm structural identity using H NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons) and mass spectrometry (expected [M+H] at 353.41 m/z) .
Advanced Research Questions
Q. How can coupling efficiency of Fmoc-L-leucine in solid-phase peptide synthesis (SPPS) be optimized?
Use a 3–5 molar excess of Fmoc-L-leucine activated with HBTU/HOBt or Oxyma Pure in DMF. Monitor coupling completion via Kaiser or chloranil tests. Adjust reaction time (30–60 minutes) and temperature (25–40°C) for sterically hindered peptides. Double couplings may be necessary for sequences prone to aggregation .
Q. What experimental approaches elucidate the self-assembly mechanisms of Fmoc-L-leucine into hydrogels?
Study pH-dependent gelation (e.g., pH 2–7) using rheology to assess viscoelasticity. Analyze fibrillar structures via transmission electron microscopy (TEM) and compare X-ray fiber diffraction patterns to single-crystal data. Note that gel-phase packing (hydrogen-bond-driven) may differ from crystalline arrangements (π-π stacking dominant) .
Q. How should contradictions between crystallographic data and gel-phase structural models be addressed?
Perform comparative analyses using fiber diffraction (for gel phase) and single-crystal XRD. For Fmoc-L-leucine derivatives, prioritize hydrogen-bonding interactions in gel models over crystalline packing motifs. Validate with spectroscopic techniques like FTIR to track β-sheet formation .
Q. What strategies mitigate racemization during Fmoc-L-leucine incorporation into peptides?
Use low-basicity conditions (e.g., piperidine-free deprotection with 20% 4-methylpiperidine in DMF). Maintain coupling temperatures below 25°C and avoid prolonged exposure to basic environments. Monitor enantiomeric purity via chiral HPLC .
Q. How to design control experiments when studying Fmoc-L-leucine’s role in peptide stability?
Include negative controls (e.g., peptides lacking leucine residues) and compare degradation rates under thermal or enzymatic stress. Use isotopic labeling (e.g., N-Fmoc-L-leucine) to track stability via mass spectrometry. Validate findings with orthogonal assays like circular dichroism (CD) for secondary structure analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
